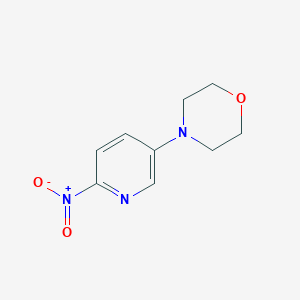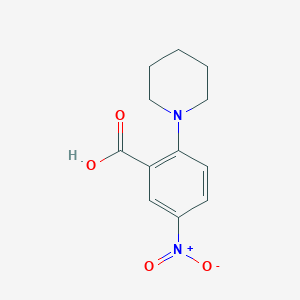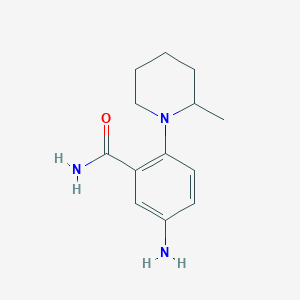![molecular formula C12H15F3N2 B1305076 1-[[2-(三氟甲基)苯基]甲基]哌嗪 CAS No. 94022-97-6](/img/structure/B1305076.png)
1-[[2-(三氟甲基)苯基]甲基]哌嗪
描述
1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is a N-arylpiperazine that is piperazine substituted by a 3-(trifluoromethyl)phenyl group at position 1 . It is a serotonergic agonist used as a recreational drug . It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug, and a serotonergic agonist .
Synthesis Analysis
The original synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine started with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine . The synthesis details are not indicated in the patent .Molecular Structure Analysis
The molecular formula of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is C12H15F3N2 . The InChI code isInChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 . Physical And Chemical Properties Analysis
The molecular weight of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is 244.26 g/mol . The exact mass is 244.11873297 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .科学研究应用
哌嗪衍生物在治疗中的应用
哌嗪是一种含氮杂环,在药物设计中非常重要,在抗精神病、抗组胺、抗癌、抗病毒等领域表现出多种治疗用途。对哌嗪核心的修饰会显著影响所得分子的药用潜力。研究表明,哌嗪可以作为药物发现的灵活基元,显著影响药代动力学和动力学 (Rathi 等人,2016 年)。
抗分枝杆菌活性
据报道,哌嗪及其类似物对结核分枝杆菌(包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株)表现出有效的活性。这突出了哌嗪作为设计抗分枝杆菌剂的重要基元的潜力,提供了对这类分子的构效关系的见解 (Girase 等人,2020 年)。
对药效团设计的贡献
芳基环烷基胺(包括苯基哌啶和哌嗪)中的芳基烷基取代基已被确认为抗精神病剂中的关键药效团。这些基团有助于 D2 样受体的结合亲和力的效力和选择性,强调了复合结构在确定合成剂的选择性和效力方面的重要性 (Sikazwe 等人,2009 年)。
广泛的药物应用
哌嗪和吗啉类似物表现出广泛的药理活性,这使得它们在新的合成方法和有效药效团的开发中非常重要。这种广泛的活性突出了这些化合物在药学和药物设计中的重要性 (Mohammed 等人,2015 年)。
在结核病治疗中的潜力
马科西酮是一种哌嗪-苯并噻嗪酮衍生物,目前正在进行结核病治疗的临床研究。它靶向二异戊烯基磷酸核糖氧化酶 DprE1,这对于结核分枝杆菌的细胞壁合成至关重要,证明了哌嗪衍生物在开发更有效的结核病药物方案中的潜力 (Makarov & Mikušová,2020 年)。
在抗抑郁药开发中的作用
大多数上市抗抑郁药中存在哌嗪亚结构,这突出了其在开发新型抗抑郁化合物中的重要作用。哌嗪良好的 CNS 药代动力学特征以及参与药物的特定结合构象,强调了其在抑郁症治疗的合理药物设计中的重要性 (Kumar 等人,2021 年)。
作用机制
Target of Action
The primary targets of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine, also known as Trifluoromethylphenylpiperazine (TFMPP), are the serotonin receptors. It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
TFMPP functions as a full agonist at all its target sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. At the 5-ht 2a receptor, it either weakly activates the receptor or prevents it from being activated .
Biochemical Pathways
The activation of serotonin receptors by TFMPP affects various biochemical pathways. The most significant of these is the serotonin pathway, which is involved in the regulation of mood, appetite, and sleep. By activating serotonin receptors, TFMPP increases the effects of serotonin, which can lead to changes in these physiological processes .
Pharmacokinetics
TFMPP is metabolized in the liver by enzymes CYP2D6, CYP1A2, and CYP3A4 . This metabolism process affects the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which in turn impact its bioavailability.
Result of Action
The activation of serotonin receptors by TFMPP leads to an increase in the effects of serotonin. This can result in changes in mood, appetite, and sleep. Tfmpp is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .
Action Environment
The action, efficacy, and stability of TFMPP can be influenced by various environmental factors. For instance, the presence of other substances, such as benzylpiperazine (BZP), can alter its effects. More commonly, TFMPP is co-administered with BZP, which acts as a norepinephrine and dopamine releasing agent . The combination of BZP and TFMPP produces effects that crudely mimic those of MDMA .
安全和危害
1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is often abused in combination with benzylpiperazine (BZP), a schedule I controlled substance . The Drug Enforcement Administration (DEA) temporarily controlled TFMPP in 2002 as a schedule I hallucinogen under the Controlled Substances Act (CSA) because of its abuse potential and lack of accepted medical use or safety .
属性
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBOPIADUICXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240288 | |
| Record name | 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine | |
CAS RN |
94022-97-6 | |
| Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94022-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((2-(TRIFLUOROMETHYL)PHENYL)METHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8NTG95PHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)


![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)


![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)


